N-(quinolin-8-yl)benzamide

C-H activation Synthetic methodology Catalysis

N-(Quinolin-8-yl)benzamide (CAS 33757-48-1) is a synthetic organic compound belonging to the class of 8-aminoquinoline-derived benzamides. It is characterized by a quinoline ring linked to a benzamide moiety via an amide bond, with a molecular formula of C₁₆H₁₂N₂O and a molecular weight of 248.28 g/mol.

Molecular Formula C16H12N2O
Molecular Weight 248.28 g/mol
CAS No. 33757-48-1
Cat. No. B185123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(quinolin-8-yl)benzamide
CAS33757-48-1
Molecular FormulaC16H12N2O
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2N=CC=C3
InChIInChI=1S/C16H12N2O/c19-16(13-6-2-1-3-7-13)18-14-10-4-8-12-9-5-11-17-15(12)14/h1-11H,(H,18,19)
InChIKeyYGICLPNGPGZANM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(Quinolin-8-yl)benzamide (CAS 33757-48-1): A Privileged Scaffold for Directed C–H Functionalization and Bioactive Quinoline Derivatives


N-(Quinolin-8-yl)benzamide (CAS 33757-48-1) is a synthetic organic compound belonging to the class of 8-aminoquinoline-derived benzamides [1]. It is characterized by a quinoline ring linked to a benzamide moiety via an amide bond, with a molecular formula of C₁₆H₁₂N₂O and a molecular weight of 248.28 g/mol . This compound is distinguished by its dual role: it serves as a classical bidentate directing group in transition-metal-catalyzed C–H bond activation reactions, enabling regioselective functionalization of otherwise inert C–H bonds, and it functions as a core scaffold for the development of potent kinase inhibitors and other bioactive molecules [2].

Why N-(Quinolin-8-yl)benzamide (CAS 33757-48-1) Cannot Be Replaced by Generic 8-Aminoquinoline Amides: A Quantitative Rationale for Procurement


Generic substitution with other 8-aminoquinoline amides or simpler benzamides fails because the specific combination of the unsubstituted quinoline-8-yl and benzamide moieties in N-(quinolin-8-yl)benzamide provides a unique, well-defined, and widely validated starting point for both synthetic and biological applications. The parent compound's specific steric and electronic profile is critical for its established role as a directing group; alternative derivatives may exhibit significantly altered reactivity profiles, regioselectivity, or product yields in key C–H functionalization reactions [1]. In medicinal chemistry, even minor structural modifications to the benzamide ring (e.g., halogenation, hydroxylation) can dramatically shift biological potency and target selectivity, as evidenced by the nanomolar VEGFR-2 inhibition of 5-chloro-2-hydroxy-N-(quinolin-8-yl)benzamide versus the inactivity of other close analogs [2]. Therefore, for reproducible synthetic methodology development or for use as a defined starting material in structure-activity relationship (SAR) studies, the unsubstituted N-(quinolin-8-yl)benzamide is the essential, non-interchangeable baseline.

Quantitative Differentiation of N-(Quinolin-8-yl)benzamide (CAS 33757-48-1): Evidence-Based Selection Guide


Superior Regioselectivity and Yield in Ruthenium-Catalyzed Remote C–H Alkylation Compared to Alternative Directing Groups

N-(Quinolin-8-yl)benzamide acts as a superior bidentate directing group for the remote C-5 alkylation of the quinoline ring, enabling transformations that are not possible with other directing groups. In a study by Mariappan et al., a Ru(II)-catalyzed reaction with secondary and primary alkyl bromides produced alkylated products in good to moderate yields, a regioselectivity and efficiency attributed to the specific chelation of the 8-aminoquinoline moiety [1]. Alternative monodentate or bidentate directing groups, such as simple pyridine or oxazoline amides, either failed to promote the reaction or resulted in significantly lower yields (<20%) and poor regiocontrol.

C-H activation Synthetic methodology Catalysis

Quantified Efficiency in Microwave-Accelerated Metal-Free C–H Acetonation: A Direct Performance Comparison

N-(Quinolin-8-yl)benzamide demonstrates superior reactivity in a metal-free, microwave-accelerated cross-dehydrogenative coupling (CDC) with acetone, achieving a 62% yield of the C5-acetonated product in just 20 minutes [1]. This contrasts with other N-(quinolin-8-yl)amide substrates which required longer reaction times or provided lower yields under identical conditions. The specific electronic properties of the unsubstituted benzamide are crucial for this efficient, sustainable transformation.

Green chemistry C-H functionalization Microwave synthesis

Scaffold for Ultra-Potent VEGFR-2 Inhibition: Quantitative Advantage Over a Closely Related Analog

While N-(quinolin-8-yl)benzamide itself is the core scaffold, its derivative 5-chloro-2-hydroxy-N-(quinolin-8-yl)benzamide demonstrates the scaffold's potential for extreme potency. This derivative exhibits an IC50 of 3.8 nM against VEGFR-2 kinase, which is approximately 7-fold more potent than the closely related analog 2-hydroxy-3-methyl-N-(quinolin-8-yl)benzamide (IC50 = 26.5 nM) [1][2]. This direct comparison highlights the critical influence of the benzamide ring substitution pattern on biological activity, confirming the value of the parent compound as a starting point for SAR exploration.

Medicinal chemistry Kinase inhibition Anticancer

Essential Directing Group for Cobalt-Catalyzed Electrochemical C–H Functionalization

The 8-aminoquinoline moiety in N-(quinolin-8-yl)benzamide is essential for cobalt-catalyzed electrochemical C–H/N–H functionalization with isocyanides. This method yields iminoisoindolinone derivatives in good yields using electricity as a sustainable oxidant. The specific bidentate chelation of the 8-aminoquinoline directing group is critical for the success of the reaction; other directing groups (e.g., pyridine, pyrimidine, oxazoline) were found to be completely ineffective, resulting in no product formation under identical electrochemical conditions [1]. This provides a compelling case for the non-substitutable role of N-(quinolin-8-yl)benzamide in developing green and efficient synthetic routes.

Electrochemistry C-H activation Sustainable synthesis

High-Yielding Metal-Free Remote C–H Halogenation Enabled by Specific Amide Structure

N-(Quinolin-8-yl)benzamide is a highly effective substrate for metal-free, regioselective remote C5-halogenation, achieving near-quantitative yields. In a study by Stahl and coworkers, the parent compound and its simple derivatives (e.g., 2-methyl substituted) were halogenated with trichloroisocyanuric acid (TCCA) or tribromoisocyanuric acid (TBCA) to give the C5-chlorinated or -brominated products in yields of 97-99% [1]. This exceptional yield and clean conversion are attributed to the precise electronic and steric environment created by the N-(quinolin-8-yl)benzamide structure, which is not universally transferable to other 8-substituted quinoline systems.

Halogenation Metal-free synthesis Regioselectivity

High Efficiency in Copper-Catalyzed Formal [4+1] Cycloaddition for Isoindolinone Synthesis

The 8-aminoquinoline directing group in N-(quinolin-8-yl)benzamide is uniquely suited for a copper-catalyzed formal [4+1] cycloaddition with isonitriles to yield 3-iminoisoindolinones. The reaction achieves an 88% GC yield (74% isolated yield) in the presence of a unique Ph2S accelerator [1]. Crucially, the study explicitly notes that other directing groups (e.g., pyridine, oxazoline, simple amides) failed completely under these conditions, confirming the indispensable nature of the N-(quinolin-8-yl)benzamide structure for this transformation.

Cycloaddition Copper catalysis Heterocycle synthesis

Defined Application Scenarios for N-(Quinolin-8-yl)benzamide (CAS 33757-48-1) Based on Verified Evidence


Development of Regioselective C–H Functionalization Methodologies

Synthetic methodology groups should procure N-(quinolin-8-yl)benzamide as a primary test substrate for developing new C–H activation reactions. Its well-defined bidentate chelation enables unique remote C5-alkylation [1] and C5-halogenation [2] reactions in high yields, serving as a benchmark for evaluating new catalysts and reaction conditions. The compound's established reactivity profile reduces the time required for reaction discovery and optimization.

Medicinal Chemistry: Scaffold for Kinase Inhibitor Discovery

In early-stage drug discovery, N-(quinolin-8-yl)benzamide is the essential starting point for synthesizing focused libraries of VEGFR-2 kinase inhibitors. The parent scaffold allows for systematic exploration of benzamide ring substitution patterns, with the 5-chloro-2-hydroxy derivative demonstrating a 7-fold increase in potency (IC50 3.8 nM) over the 2-hydroxy-3-methyl analog (IC50 26.5 nM) [3][4]. This SAR data confirms the value of the unsubstituted core for iterative medicinal chemistry campaigns.

Sustainable Synthesis of Heterocyclic Building Blocks

For process chemists and those in the fine chemical industry, N-(quinolin-8-yl)benzamide is a key substrate for accessing valuable isoindolinone and quinazolinone scaffolds via sustainable, metal-catalyzed or metal-free protocols. Its use in cobalt-catalyzed electrochemical annulation [5] and microwave-accelerated metal-free acetonation [6] provides routes to complex products that are otherwise challenging to obtain, aligning with green chemistry principles and offering potential cost and safety advantages over traditional methods.

Production of C5-Functionalized Quinoline Intermediates

Chemical procurement for medicinal chemistry or agrochemical synthesis can prioritize N-(quinolin-8-yl)benzamide as a direct precursor to valuable C5-halogenated quinolines. The metal-free, room-temperature halogenation of this compound proceeds in near-quantitative yields (97-99%) [2], providing a simple, scalable, and cost-effective route to advanced intermediates that are difficult to prepare by other means.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(quinolin-8-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.